molecular formula C9H13NO B2752981 8-Aminospiro[3.5]non-7-EN-6-one CAS No. 1089708-69-9

8-Aminospiro[3.5]non-7-EN-6-one

Cat. No.: B2752981
CAS No.: 1089708-69-9
M. Wt: 151.209
InChI Key: SABZYAFPBOUXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminospiro[3.5]non-7-EN-6-one is a spirocyclic compound characterized by a bicyclic structure where two rings share a single atom (spiro junction). The [3.5] notation indicates one ring with three carbon atoms and another with five. The compound features an amine group at position 8, an α,β-unsaturated ketone (enone) at position 6-7, and a non-linear geometry due to the spiro system.

Properties

IUPAC Name

6-aminospiro[3.5]non-6-en-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-4-8(11)6-9(5-7)2-1-3-9/h4H,1-3,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABZYAFPBOUXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=CC(=O)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminospiro[3.5]non-7-EN-6-one typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a ketone or aldehyde, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced at the 8th position through an amination reaction. This can be accomplished using reagents such as ammonia or amines in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 8-Aminospiro[3.5]non-7-EN-6-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Aminospiro[3.5]non-7-EN-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Aminospiro[3.5]non-7-EN-6-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Aminospiro[3.5]non-7-EN-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

(a) 8-Aminospiro[4.5]decane hydrochloride
  • Molecular Formula: C₁₀H₁₉N·HCl (vs. C₈H₁₁NO for the target compound) .
  • Key Differences: Larger [4.5] ring system, hydrochloride salt form, and absence of the enone moiety.
  • Stability : Stable under recommended storage conditions; decomposes under fire to release CO, nitrogen oxides, and HCl .
  • Handling : Requires precautions against skin/eye contact and inhalation .
(b) Spiro[3.5]nonane-6,8-dione
  • Molecular Formula: C₈H₁₀O₂ (vs. C₈H₁₁NO for the target compound) .
  • Key Differences: Contains two ketone groups (positions 6 and 8) instead of an amine and enone.
  • Synthesis: Produced via epoxidation of spiro[3.5]non-7-en-6-one followed by palladium-catalyzed rearrangement (26% overall yield) .
(c) 6-Oxaspiro[3.5]nonan-7-ylmethanamine hydrochloride
  • Molecular Formula: C₉H₁₇NO·HCl (data inferred from ).
  • Key Differences : Incorporates an oxygen atom in the smaller ring (oxaspiro system) and a methanamine group.

Stability and Reactivity

Compound Stability Hazardous Decomposition Products
8-Aminospiro[4.5]decane hydrochloride Stable under storage conditions CO, NOₓ, HCl under fire
Spiro[3.5]nonane-6,8-dione Data unavailable Likely similar to other ketones
8-Aminospiro[3.5]non-7-EN-6-one Assumed stable with precautions Data unavailable

The hydrochloride salt’s stability contrasts with the enone-containing target compound, where the α,β-unsaturated ketone may increase susceptibility to nucleophilic attack or oxidation.

Biological Activity

Overview

8-Aminospiro[3.5]non-7-EN-6-one, a compound with the molecular formula C9_9H13_{13}NO, features a unique spirocyclic structure that combines an unsaturated nonane ring with an amino group at the 8th position. This distinctive architecture is believed to contribute to its biological activities, particularly in antimicrobial and anticancer research.

PropertyValue
Molecular Weight 151.21 g/mol
CAS Number 1089708-69-9
IUPAC Name 8-Aminospiro[3.5]non-7-EN-6-one

Synthesis

The synthesis of 8-Aminospiro[3.5]non-7-EN-6-one typically involves:

  • Formation of the Spirocyclic Core : Cyclization reactions using suitable precursors (ketones or aldehydes) under acidic or basic conditions.
  • Amination : Introduction of the amino group at the 8th position using ammonia or amines with a catalyst.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity.

Antimicrobial Properties

Research indicates that 8-Aminospiro[3.5]non-7-EN-6-one exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

The biological activity of 8-Aminospiro[3.5]non-7-EN-6-one is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : It shows potential to bind to receptors that regulate cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy against various pathogens.
    • Findings : The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.
  • Study on Anticancer Effects :
    • Objective : Assess the cytotoxic effects on prostate cancer cells.
    • Findings : Treatment with 8-Aminospiro[3.5]non-7-EN-6-one resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Comparison with Similar Compounds

CompoundStructure DescriptionBiological Activity
Spiro[3.5]nonane Similar spirocyclic structure without amino groupLimited biological data
7-Oxo-8-aminospiro[3.5]nonane Contains an oxo group at the 7th positionPotentially similar activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.